1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12(2)15(17)16-10-6-7-13(16)11-20(18,19)14-8-4-3-5-9-14/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVAZDVQRFFRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one involves several steps. One common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through electrophilic substitution reactions.
Addition of Methylpropan-1-one Moiety: The final step involves the addition of the methylpropan-1-one moiety to the pyrrolidine ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-ones, while reduction of the carbonyl group can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzenesulfonamide moiety, particularly those that incorporate pyrrolidine structures. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 0.5 | Induces apoptosis via p53 pathway |
| MCF-7 (breast cancer) | 0.3 | Inhibits cell proliferation |
| HCT116 (colon cancer) | 0.4 | Disrupts cell cycle progression |
In a study published in PMC, derivatives of benzenesulfonamide were synthesized and evaluated for their cytotoxicity against these cell lines, demonstrating significant activity and potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The sulfonamide group is known for its broad-spectrum antibacterial activity, and this compound's structure may enhance its efficacy .
Case Study 1: Anticancer Efficacy
A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation, confirming its potential as an anticancer therapeutic agent .
Case Study 2: Antimicrobial Activity
In vitro tests against clinical isolates of resistant bacterial strains showed that this compound could effectively inhibit bacterial growth, suggesting its utility as a new antimicrobial agent .
Wirkmechanismus
The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological processes . This inhibition is achieved through the binding of the compound to specific transporters or receptors, leading to altered neurotransmitter levels and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several pyrrolidin-1-yl-propanone derivatives, differing primarily in substituents at the pyrrolidine and propanone positions. Key comparisons include:
Physicochemical and Functional Differences
- This could influence reactivity in nucleophilic addition or enzyme inhibition.
- Solubility : The polar sulfonyl group likely enhances aqueous solubility relative to phenyl or benzyl substituents in analogs like 2-methyl-2-phenylpropan-1-one .
- Synthetic Accessibility : Sulfonamide-containing compounds often require multi-step synthesis involving sulfonylation reactions, whereas simpler analogs (e.g., 2-methyl-2-phenylpropan-1-one) are synthesized via straightforward alkylation or condensation .
Crystallographic and Conformational Insights
- Target Compound: No direct crystallographic data are available, but related pyrrolidin-1-yl-propanones exhibit planar ketone moieties and chair-like pyrrolidine conformations . The benzenesulfonyl group may induce steric hindrance, altering crystal packing compared to phenyl analogs.
- Analogues : For 2-methyl-2-phenylpropan-1-one, X-ray studies (R = 0.063) confirm a mean σ(C–C) bond deviation of 0.004 Å, indicating high structural precision . Similar methods (e.g., SHELX refinement ) could apply to the target compound.
Biologische Aktivität
The compound 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one is a novel synthetic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring, a benzenesulfonyl group, and a ketone functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes and cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It may interact with specific receptors involved in pain perception and immune responses.
Antiinflammatory Effects
Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, research on related sulfonamide derivatives has demonstrated their effectiveness in reducing cytokine release in vitro, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and asthma .
Analgesic Properties
Preclinical studies have indicated that this compound may possess analgesic properties. Animal models have shown a reduction in pain responses when treated with similar compounds, indicating a possible mechanism involving central nervous system pathways .
Study 1: In Vivo Efficacy
In a controlled study involving animal models of inflammation, administration of this compound resulted in a statistically significant reduction in paw edema compared to control groups. The observed effects were dose-dependent, with higher doses yielding more pronounced anti-inflammatory effects .
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 45 |
| 50 | 65 |
Study 2: Mechanistic Insights
A mechanistic study utilized cell cultures to explore the effects of the compound on pro-inflammatory cytokine production. Results indicated that treatment with the compound led to decreased levels of TNF-alpha and IL-6, suggesting its role in modulating immune responses .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-methylpropan-1-one?
Methodological Answer:
- Stepwise Functionalization : Begin with pyrrolidine as the core scaffold. Introduce the benzenesulfonylmethyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) to minimize side reactions .
- Ketone Formation : Employ a Friedel-Crafts acylation or a Grignard reaction to attach the 2-methylpropan-1-one moiety. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .
- Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for refinement to resolve bond lengths, angles, and torsional strain in the pyrrolidine and benzenesulfonyl groups .
- NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (COSY, HSQC). Key signals include the pyrrolidine N–CH₂–SO₂ (δ ~3.5–4.0 ppm) and the ketone carbonyl (δ ~210 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₁NO₃S) with <2 ppm error using ESI+ mode .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- GC-MS : Derivatize the ketone group with MSTFA to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) for fragmentation. Monitor m/z 278 (base peak) and 182 (benzenesulfonyl fragment) .
- LC-QTOF : Employ a C18 column with 0.1% formic acid in acetonitrile/water. Use positive ionization mode and compare against a reference standard for accurate mass (<5 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the benzenesulfonyl and pyrrolidine moieties?
Methodological Answer:
- Analog Synthesis : Replace the benzenesulfonyl group with toluenesulfonyl or naphthalenesulfonyl groups to assess electronic/steric effects. Modify the pyrrolidine ring with methyl or fluorine substituents .
- In Vitro Assays : Test analogs in kinase inhibition assays (e.g., EGFR or JAK2) using fluorescence polarization. Correlate IC₅₀ values with computational docking (AutoDock Vina) to identify key binding interactions .
Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo models?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., ²H₃-methyl groups) using deuterated iodomethane. Track metabolic pathways via LC-MS/MS in hepatocyte incubations vs. rodent plasma .
- CYP Enzyme Profiling : Use recombinant CYP3A4/2D6 enzymes to identify oxidation sites. Compare with in vivo metabolite profiles (e.g., hydroxylation at the pyrrolidine β-carbon) .
Q. How can enantiomeric purity be ensured during synthesis, given the chiral pyrrolidine center?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Optimize flow rate (1 mL/min) and UV detection (254 nm) .
- Asymmetric Catalysis : Employ a chiral oxazaborolidine catalyst during the pyrrolidine functionalization step to achieve >90% ee. Validate via circular dichroism (CD) spectroscopy .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to calculate LogP (predicted ~2.1), topological polar surface area (TPSA ~65 Ų), and blood-brain barrier permeability. Compare with experimental LogD (pH 7.4) data .
- Molecular Dynamics (MD) : Simulate membrane permeation (GROMACS) using a lipid bilayer model to assess passive diffusion rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
